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molecular formula C14H16N2O B152002 Nmphmi CAS No. 130081-94-6

Nmphmi

Cat. No. B152002
M. Wt: 228.29 g/mol
InChI Key: HFMZYVHURLNZFT-UHFFFAOYSA-N
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Patent
US08999994B2

Procedure details

A solution of 1-methyl-2-{[methyl(prop-2-yn-1-yl)amino]methyl}-1H-indol-5-ol (8) (Cruces, M. A.; Elorriaga, C.; Fernández-Álvarez, E. Eur. J. Med. Chem. 1991, 26, 33-41) (0.215 g, 0.942 mmol), 1,2-dibromoethane (1.77 g, 9.42 mmol), and potassium carbonate (0.65 g, 4.71 mmol) in 2-butanone (8 mL) was heated at 85° C. for 6 h. The mixture was evaporated under vacuum and the residue was extracted with dichloromethane (10 mL) and water (10 mL). The organic phase was dried (Na2SO4) and evaporated. The residue was purified by column chromatography, eluting with a 4% methanol mixture in dichloromethane to give compound 9 (117.3 mg, 37%). Rf=0.76 (CH2Cl2/AcOEt, 10/1); pf 75-77° C.; RMN of 1H (300 MHz, CDCl3) δ 2.31 (t, J=2.4 Hz, 1H, ≡CH), 2.36 (s, 3H, N—CH3), 3.32 (d, J=2.4 Hz, 2H, N—CH2—C≡), 3.66 (t, J=6.4 Hz, 2H, —CH2—Br), 3.69 (s, 2H, N—CH2), 3.75 (s, 3H, N—CH3), 4.33 (t, J=6.4 Hz, 2H, —CH2—O—), 6.36 (s, 1H, CH3), 6.9 (dd, J=8.8, 2.5 Hz, 1H, CH6), 7.07 (d, J=2.4 Hz, 1H, CH4), 7.2 (d, J=8.8 Hz, 1H, CH7); RMN of 13C (75 MHz, CDCl3) δ 29.6 (CH2—Br), 29.9 (N—CH3), 41.5 (N—CH3), 44.7 (—CH2—C≡), 51.7 (CH2—N), 69.1 (CH2—O), 73.5 (≡CH), 78.3 (—C≡), 102.15 (CH3ind), 104.42 (CH4ind), 109.7 (CH7ind), 112.2 (CH6ind), 127.4 (C3aind), 133.8 (C7aind), 137.3 (C2ind), 152.2 (C5ind); EM (IE) m/z (%): 131 (48), 160 (66) [M-((Br(CH2)2)—NCH3CH2C≡CH)]+, 267 (100) [M-NCH3CH2C≡CH)]+, 334 (25)[M]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
C[N:2]1[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[CH:8][CH:9]=2)[CH:4]=[C:3]1CN(C)CC#C.[Br:18][CH2:19][CH2:20]Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:18][CH2:19][CH2:20][O:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[NH:2][CH:3]=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)O)CN(CC#C)C
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
0.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane (10 mL) and water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with a 4% methanol mixture in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrCCOC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 117.3 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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